1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNMKLHXWGYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.
Attachment of the Azepane Ring: The azepane ring can be attached via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the indole-sulfonyl intermediate.
Final Coupling: The final step involves coupling the pyrrolidin-2-one moiety with the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, a comparison with structurally or functionally related derivatives is essential. Below is an analysis of key analogs, supported by data from the evidence:
Structural Analogues and Their Properties
Key Observations
Core Modifications: The target compound’s indole-sulfonyl-pyrrolidinone-azepane architecture distinguishes it from simpler analogs like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, which lacks the azepane and pyrrolidine rings. These additional heterocycles may enhance binding to targets requiring bulkier or more flexible substituents .
Synthesis and Stability: The synthesis of sulfonyl-linked indoles often involves Friedel-Crafts alkylation or multi-step coupling, as seen in the preparation of 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone . The target compound likely requires similar methodologies, though its pyrrolidinone-ethyl-sulfonyl group may necessitate specialized reagents or conditions . Triazoloamide derivatives exhibit high yields (up to 99%) under solid-phase synthesis, suggesting that the azepane-acetyl component in the target compound could also be synthesized efficiently .
Safety and Toxicity: 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone has documented hazards (oral toxicity, irritation), likely due to its sulfonyl and indole moieties. The target compound’s azepane and pyrrolidine groups might mitigate or exacerbate these risks, depending on metabolic pathways .
Crystallographic and Spectroscopic Data :
- Crystal structures of nitrophenyl-ethenyl-indole derivatives reveal intermolecular interactions (e.g., C–H···π) that stabilize the solid state. Similar analyses for the target compound could predict its packing behavior and solubility .
Research Findings and Gaps
- Analytical Characterization: Advanced techniques like HRMS and X-ray crystallography (used for cathinones in ) are critical for confirming the target compound’s structure, given its complexity.
Biological Activity
1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone, also known by its CAS number 878058-48-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Structurally, it incorporates an azepane ring, a pyrrolidinyl moiety, and an indole derivative, which may confer unique pharmacological properties.
- Molecular Formula : C22H29N3O4S
- Molecular Weight : 431.55 g/mol
- Structural Features :
- Azepane ring
- Pyrrolidinyl group
- Indole derivative
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects.
- CNS Activity : Compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier and affect central nervous system (CNS) functions.
The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to elucidate its mechanisms of action. Possible mechanisms may include:
- Inhibition of Glycine Transporter 1 (GlyT1) : Similar compounds have been identified as inhibitors of GlyT1, which plays a critical role in neurotransmission .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance, a study highlighted the modification of piperidine to azepane in sulfonamide derivatives, resulting in increased potency as GlyT1 inhibitors .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azepan-based sulfonamides | Azepane ring with sulfonamide group | Antitumor activity |
| Indole-based sulfonamides | Indole structure with sulfonamide group | Antimicrobial properties |
| Pyrrolidine derivatives | Pyrrolidine ring structure | Diverse biological activities |
Pharmacokinetics and Interaction Studies
Understanding the pharmacodynamics of this compound involves interaction studies that may focus on binding affinities and mechanisms. Techniques such as surface plasmon resonance or isothermal titration calorimetry are typically employed to quantify these interactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone?
- Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:
- Sulfonation : Introducing the sulfonyl group using reagents like chlorosulfonic acid under controlled temperatures (0–5°C) .
- Ketone Formation : Coupling the azepane moiety via nucleophilic substitution with 2-bromoethanone in anhydrous DMF .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound (>95% purity) .
- Critical Factors : Reaction pH, temperature, and inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur groups .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 sulfonation, azepane linkage) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z calculated for C₂₄H₃₂N₄O₄S: 496.21) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π interactions in crystal packing) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the compound’s bioactivity against cancer targets?
- Methodology :
- In Vitro Assays :
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Tests inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
- Molecular Docking : Simulates binding to ATP pockets of target proteins (e.g., PI3Kα) using AutoDock Vina .
- Key Insight : The sulfonyl group enhances hydrogen bonding with catalytic lysine residues, improving inhibitory potency .
Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?
- Methodology :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., CLSI guidelines for MIC determination) .
- Impurity Profiling : Use LC-MS to identify synthetic byproducts (e.g., oxidized sulfones) that may interfere with bioactivity .
- Comparative SAR Studies : Modify substituents (e.g., pyrrolidin-1-yl vs. piperidine) to isolate structure-activity relationships .
Q. What mechanistic approaches elucidate the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- Fluorescence Quenching : Monitor binding to CYP3A4 using tryptophan fluorescence .
- Computational MD Simulations : Predict binding modes and metabolic pathways (e.g., oxidation at the indole moiety) .
Notes
- Contradiction Analysis : Discrepancies in bioactivity often arise from variations in assay protocols (e.g., serum concentration in cell cultures) or impurities. Standardized reporting of experimental conditions is critical .
- Advanced Techniques : Cryo-EM and isothermal titration calorimetry (ITC) are emerging tools for studying target engagement in membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
